molecular formula C7H8ClFN2 B15205473 (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Cat. No.: B15205473
M. Wt: 174.60 g/mol
InChI Key: MAYQGJSDQBLXHN-BYPYZUCNSA-N
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Description

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with chlorine at position 5 and fluorine at position 2. The ethanamine moiety is attached to position 2 of the pyridine core, with the (S)-enantiomer being the stereospecific form. Its molecular formula is C₇H₈ClFN₂, and it has a molecular weight of 174.61 g/mol . The compound’s CAS number is 1932020-62-6 for the (S)-enantiomer, while the non-chiral variant is listed under CAS 1384264-43-0 . This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor ligands due to its pyridine-based structure and halogen substituents, which influence electronic and steric properties .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(1S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

MAYQGJSDQBLXHN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)F)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine.

    Chiral Amine Introduction:

    Reaction Conditions: Common reagents used in the synthesis include reducing agents, such as lithium aluminum hydride, and catalysts, such as palladium on carbon. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Key Compounds :
Compound Name Substituents (Pyridine) Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine 5-Cl, 3-F C₇H₈ClFN₂ 174.61 1932020-62-6
(S)-1-(5-Chloropyridin-3-yl)ethanamine 5-Cl C₇H₉ClN₂ 156.61 1213887-83-2
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 5-F C₇H₁₁Cl₂FN₂ 229.08 1909288-54-5
1-(3,5-Difluoropyridin-2-yl)ethanamine 3-F, 5-F C₇H₈F₂N₂ 158.15 915720-76-2

Structural Insights :

  • Halogen Effects : Replacement of fluorine at position 3 with chlorine (as in the target compound) increases molecular weight by ~18 g/mol compared to the 5-F analog. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding affinity in enzyme-substrate interactions .
  • Positional Isomerism: The 5-Cl-3-F substitution pattern distinguishes the target compound from analogs like 1-(3,5-Difluoropyridin-2-yl)ethanamine, which lacks chlorine.

Enantiomeric Forms and Salt Derivatives

Compound Name Enantiomer/Salt Form Molecular Weight (g/mol) CAS Number
This compound Free base (S) 174.61 1932020-62-6
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride Hydrochloride salt 211.07 1948237-22-6
(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride Dihydrochloride (S) 229.53 1391462-15-9

Key Observations :

  • Salt Derivatives : Hydrochloride salts (e.g., CAS 1948237-22-6) exhibit higher molecular weights due to HCl addition, improving solubility for in vivo studies .
  • Enantiomeric Specificity : The (S)-enantiomer (CAS 1932020-62-6) is distinct from its (R)-counterparts (e.g., CAS 1909288-54-5). Enantiomers often display divergent biological activities; for example, (S)-forms may show higher target selectivity in chiral environments .

Functional Group Modifications

Compound Name Functional Group Variation Molecular Formula Key Applications
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol –OH instead of –NH₂ C₇H₇ClFNO Intermediate in amine synthesis
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride Ether linkage C₇H₁₁Cl₂FN₂O Probable neurotransmitter analog

Comparative Analysis :

  • Amino vs. Hydroxyl Groups: The target compound’s primary amine (–NH₂) enables nucleophilic reactivity, facilitating covalent bond formation in drug candidates. In contrast, the hydroxyl (–OH) in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol limits such interactions .

Research Implications

The structural nuances of this compound—particularly its halogen placement and enantiomeric purity—make it a versatile scaffold in medicinal chemistry. For instance:

  • Drug Design : The 3-F/5-Cl substitution may optimize binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

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